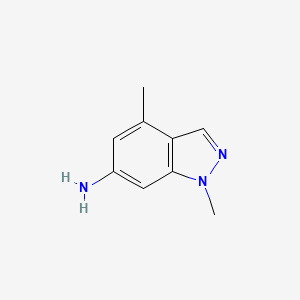










|
REACTION_CXSMILES
|
[CH3:1][N:2]1[C:10]2[C:5](=[C:6]([CH3:14])[CH:7]=[C:8]([N+:11]([O-])=O)[CH:9]=2)[CH:4]=[N:3]1.CC1C=C([N+]([O-])=O)C=C2C=1C=NN2.[H-].[Na+].CI>CN(C)C=O.O>[CH3:1][N:2]1[C:10]2[C:5](=[C:6]([CH3:14])[CH:7]=[C:8]([NH2:11])[CH:9]=2)[CH:4]=[N:3]1 |f:2.3|
|


|
Name
|
1,4-Dimethyl-6-nitro-1H-indazole
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CN1N=CC2=C(C=C(C=C12)[N+](=O)[O-])C
|
|
Name
|
|
|
Quantity
|
0.75 g
|
|
Type
|
reactant
|
|
Smiles
|
CC1=C2C=NNC2=CC(=C1)[N+](=O)[O-]
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C=O)C
|
|
Name
|
|
|
Quantity
|
0.203 g
|
|
Type
|
reactant
|
|
Smiles
|
[H-].[Na+]
|
|
Name
|
|
|
Quantity
|
0.318 mL
|
|
Type
|
reactant
|
|
Smiles
|
CI
|
|
Name
|
|
|
Quantity
|
0.5 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C=O)C
|
|
Name
|
|
|
Quantity
|
25 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|


|
Control Type
|
AMBIENT
|
|
Type
|
CUSTOM
|
|
Details
|
to stir at ambient temperature
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
WAIT
|
|
Details
|
After 2 h
|
|
Duration
|
2 h
|
|
Type
|
CUSTOM
|
|
Details
|
condensed under reduced pressure
|
|
Type
|
CUSTOM
|
|
Details
|
to give a brown solid
|
|
Type
|
CUSTOM
|
|
Details
|
sonicated for 5 minutes
|
|
Duration
|
5 min
|
|
Type
|
FILTRATION
|
|
Details
|
The resultant solid was filtered
|
|
Type
|
WASH
|
|
Details
|
washed with additional water
|
|
Type
|
CUSTOM
|
|
Details
|
to afford a tan solid
|
|
Type
|
CUSTOM
|
|
Details
|
The solid was purified via column chromatography (Biotage, eluting with 0-100% ethyl acetate in hexanes)
|


Reaction Time |
15 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CN1N=CC2=C(C=C(C=C12)N)C
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: AMOUNT | 2.51 mmol | |
| AMOUNT: MASS | 0.48 g | |
| YIELD: PERCENTYIELD | 59% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |